molecular formula C13H16N2O B14822850 5-Tert-butyl-4-cyclopropoxynicotinonitrile

5-Tert-butyl-4-cyclopropoxynicotinonitrile

Cat. No.: B14822850
M. Wt: 216.28 g/mol
InChI Key: CJBISBXNLUJXCN-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxynicotinonitrile is an organic compound that features a tert-butyl group, a cyclopropoxy group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxynicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to introduce the cyclopropoxy group. The tert-butyl group is often introduced via alkylation reactions, while the nicotinonitrile core is formed through nitrile synthesis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-5-nitrophthalonitrile: Similar in structure but with a nitro group instead of a cyclopropoxy group.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains tert-butyl groups and a hydroxyl group, differing in the core structure.

Uniqueness

5-Tert-butyl-4-cyclopropoxynicotinonitrile is unique due to its combination of a cyclopropoxy group and a nicotinonitrile core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-8-15-7-9(6-14)12(11)16-10-4-5-10/h7-8,10H,4-5H2,1-3H3

InChI Key

CJBISBXNLUJXCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CN=C1)C#N)OC2CC2

Origin of Product

United States

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